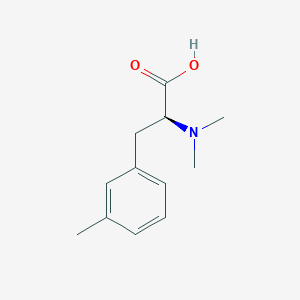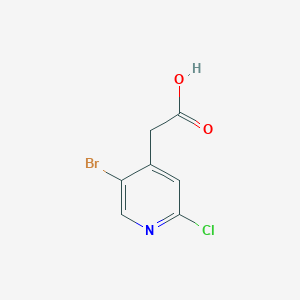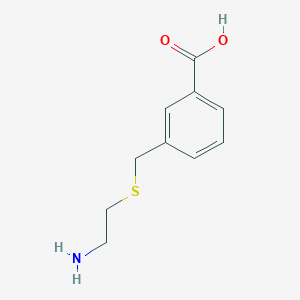![molecular formula C9H17ClF3N B13511327 1-[4-(2,2,2-trifluoroethyl)cyclohexyl]methanamine hydrochloride, Mixture of diastereomers](/img/structure/B13511327.png)
1-[4-(2,2,2-trifluoroethyl)cyclohexyl]methanamine hydrochloride, Mixture of diastereomers
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(2,2,2-trifluoroethyl)cyclohexyl]methanamine hydrochloride, mixture of diastereomers, is a chemical compound known for its unique structure and properties. It is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2,2,2-trifluoroethyl)cyclohexyl]methanamine hydrochloride involves several steps. One common method includes the reaction of cyclohexylmethanamine with 2,2,2-trifluoroethyl bromide under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like potassium carbonate to facilitate the reaction. The product is then purified and converted to its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions
1-[4-(2,2,2-trifluoroethyl)cyclohexyl]methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted cyclohexylmethanamine derivatives.
Aplicaciones Científicas De Investigación
1-[4-(2,2,2-trifluoroethyl)cyclohexyl]methanamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, particularly in receptor binding studies.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-[4-(2,2,2-trifluoroethyl)cyclohexyl]methanamine hydrochloride involves its interaction with specific molecular targets. The trifluoroethyl group enhances its binding affinity to certain receptors, making it a valuable compound in receptor-ligand studies. The compound’s effects are mediated through pathways involving receptor activation or inhibition, leading to various biological responses.
Comparación Con Compuestos Similares
Similar Compounds
- 1-[4-(2,2,2-trifluoroethyl)cyclohexyl]methanamine
- 1-[4-(2,2,2-trifluoroethyl)cyclohexyl]methanol
- 1-[4-(2,2,2-trifluoroethyl)cyclohexyl]methane
Uniqueness
1-[4-(2,2,2-trifluoroethyl)cyclohexyl]methanamine hydrochloride stands out due to its unique trifluoroethyl group, which imparts distinct chemical and biological properties. This makes it particularly valuable in research settings where specific receptor interactions are studied.
Propiedades
Fórmula molecular |
C9H17ClF3N |
|---|---|
Peso molecular |
231.68 g/mol |
Nombre IUPAC |
[4-(2,2,2-trifluoroethyl)cyclohexyl]methanamine;hydrochloride |
InChI |
InChI=1S/C9H16F3N.ClH/c10-9(11,12)5-7-1-3-8(6-13)4-2-7;/h7-8H,1-6,13H2;1H |
Clave InChI |
FZOVJMUEVSIVHT-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCC1CC(F)(F)F)CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![sodium 2-[1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetate](/img/structure/B13511247.png)




![(1R,6S)-2,5-diazabicyclo[4.2.0]octane](/img/structure/B13511271.png)


![1-[5-(Propan-2-yl)pyridin-2-yl]methanamine dihydrochloride](/img/structure/B13511285.png)




